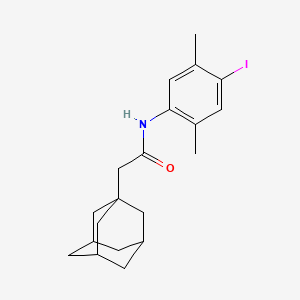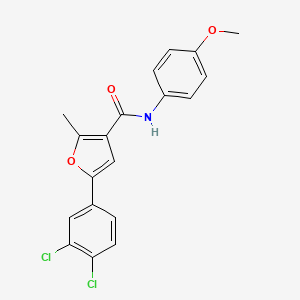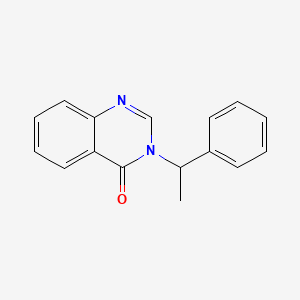
2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide
Descripción general
Descripción
2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide, also known as AIDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AIDA is a derivative of adamantane, which is a cyclic hydrocarbon that has been used in the synthesis of antiviral and antitumor agents. AIDA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide exerts its effects by selectively binding to the allosteric site of the mGluR5 receptor. This binding inhibits the activation of the receptor, which leads to a decrease in intracellular calcium levels and a decrease in the release of glutamate. Glutamate is a neurotransmitter that plays a critical role in synaptic plasticity, learning, and memory. This compound's inhibition of mGluR5 has potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of mGluR5 activation, the decrease in intracellular calcium levels, and the decrease in glutamate release. This compound has also been shown to induce apoptosis in cancer cells, which has potential therapeutic applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide has several advantages for lab experiments, including its high purity and high yield of synthesis. This compound has also been extensively studied for its mechanism of action and physiological effects, which makes it a valuable tool for scientific research. However, this compound has some limitations, including its high cost of synthesis and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in the treatment of neurological disorders and cancer, and the exploration of its effects on other receptors and neurotransmitters. This compound's potential as a tool for drug development and discovery also warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. This compound's potential therapeutic applications in the treatment of neurological disorders and cancer make it a valuable tool for scientific research, and its future directions warrant further investigation.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been used as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that plays a critical role in regulating synaptic plasticity, learning, and memory. This compound has been shown to block the effects of mGluR5 activation, which has potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
In cancer research, this compound has been studied as a potential anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which has potential therapeutic applications in the treatment of cancer.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26INO/c1-12-4-18(13(2)3-17(12)21)22-19(23)11-20-8-14-5-15(9-20)7-16(6-14)10-20/h3-4,14-16H,5-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKSJKJCJLJNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-({2-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4134772.png)

![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4134787.png)

![4-methoxy-3-nitro-N-({[4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4134799.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4134807.png)
![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4134808.png)

![methyl 2-{[({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4134826.png)
![N-(3-chlorophenyl)-N'-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4134831.png)
![methyl [(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B4134845.png)
![N,N'-bis(2-furylmethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4134854.png)


